Friedel-Crafts Acylation Reactivity: Butyryl Chloride vs. Propionyl Chloride and Isobutyryl Chloride
In a systematic study of Friedel-Crafts acylation of benzene catalyzed by aluminum chloride, the relative reactivity of butyryl chloride was found to be 0.54 in ethylene dichloride solution and 0.78 in nitromethane solution, using acetyl chloride as the reference (1.00) [1]. This places its reactivity significantly lower than the shorter-chain propionyl chloride (0.66 and 0.92, respectively), and substantially higher than the branched-chain isobutyryl chloride (0.23 and 0.20, respectively). This demonstrates that butyryl chloride offers a specific, intermediate reaction rate that is not achievable by simply using its immediate linear homolog or a branched isomer.
| Evidence Dimension | Relative Reactivity in Friedel-Crafts Acylation of Benzene (Acetyl Chloride = 1.00) |
|---|---|
| Target Compound Data | 0.54 (in ethylene dichloride); 0.78 (in nitromethane) |
| Comparator Or Baseline | Propionyl Chloride: 0.66 (in ethylene dichloride), 0.92 (in nitromethane); Isobutyryl Chloride: 0.23 (in ethylene dichloride), 0.20 (in nitromethane) |
| Quantified Difference | Butyryl chloride is ~18% less reactive than propionyl chloride in ethylene dichloride and ~15% less reactive in nitromethane. It is ~135% more reactive than isobutyryl chloride in ethylene dichloride and ~290% more reactive in nitromethane. |
| Conditions | Acylation of benzene with AlCl₃ catalyst at 25°C; Ethylene dichloride and nitromethane solutions. |
Why This Matters
This quantifies the precise reactivity window of butyryl chloride, allowing for informed selection when a reaction rate intermediate between a short-chain and a branched-chain acyl chloride is required for optimal process control and yield.
- [1] P. H. Gore, J. A. Hoskins, and S. Thorburn, 'Friedel–Crafts acylations of aromatic hydrocarbons. Part IX. Relative reactivities of acetyl, propionyl, butyryl, isobutyryl, valeryl, hexanoyl, decanoyl, benzoyl, and mesitoyl chlorides in the acylation of benzene and mesitylene', J. Chem. Soc. B, 1970, 1343-1345. View Source
